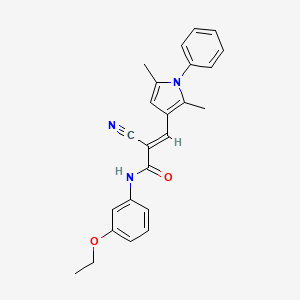![molecular formula C11H8BrN3O2S B3727592 3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B3727592.png)
3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
説明
3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, this compound has been used as a building block for the synthesis of various functional materials, including sensors and catalysts.
作用機序
The mechanism of action of 3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets, including enzymes and proteins, and modulating their activity. For example, this compound has been shown to inhibit the activity of various kinases, including c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3 (GSK-3), which are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Moreover, this compound has been shown to protect neurons from oxidative stress and inflammation-induced damage, suggesting its potential as a neuroprotective agent.
実験室実験の利点と制限
The advantages of using 3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one in lab experiments include its high potency, selectivity, and versatility. This compound has been shown to exhibit high potency and selectivity against various targets, making it an ideal tool for studying the mechanism of action of various enzymes and proteins. In addition, this compound can be easily modified to introduce various functional groups, allowing for the synthesis of a wide range of analogs with different biological activities. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity, which may limit its use in certain assays and cell lines.
将来の方向性
There are several future directions for the research on 3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a probe for studying the mechanism of action of various enzymes and proteins. Moreover, future research can focus on the synthesis of new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
特性
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2S/c1-2-7-13-10(16)8-9(15-17-11(8)14-7)5-3-4-6(12)18-5/h3-4H,2H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQSMZXGSAZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NO2)C3=CC=C(S3)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromothiophen-2-yl)-6-ethyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-5-(4-ethylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727510.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3727524.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(3-methoxyphenyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3727533.png)
![5-(3,4-dimethoxyphenyl)-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727535.png)
![5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727539.png)
![5-(1,3-benzodioxol-5-yl)-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727549.png)
![8-(4-fluorophenyl)-9-(4-methoxyphenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B3727552.png)

![N-(4-methoxyphenyl)-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3727561.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B3727577.png)
![ethyl 4-(4-chlorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3727581.png)

![2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one](/img/structure/B3727605.png)